8-chloro-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
8-chloro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a chlorine atom at the 8th position of the carbazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the cyclization of substituted phenylhydrazines with cyclohexanone according to the Fischer indole synthesis . This method typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, including potential treatments for neurological disorders like Huntington’s disease.
Materials Science: Carbazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like SirT1, which are involved in the regulation of protein removal and cellular processes . This inhibition can lead to therapeutic effects in the treatment of diseases such as Huntington’s disease.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Used in the treatment of Huntington’s disease.
1,2,3,4-tetrahydrocarbazole: A simpler carbazole derivative used in various organic synthesis applications.
Uniqueness
8-chloro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUILMSPQYMDEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559990 | |
Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53475-34-6 | |
Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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